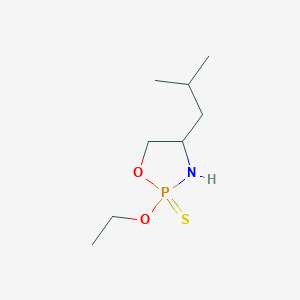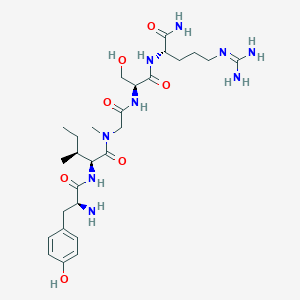
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chemical compound that belongs to the class of oxazaphospholidine derivatives. This compound is characterized by the presence of an oxazaphospholidine ring, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms. The compound also features an ethoxy group and a 2-methylpropyl group attached to the ring, along with a thione group (a sulfur atom double-bonded to the phosphorus atom).
Métodos De Preparación
The synthesis of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of an appropriate phosphoramide with an alkylating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final product is obtained after purification through techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or 2-methylpropyl groups are replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparación Con Compuestos Similares
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-oxide: This compound differs by having an oxide group instead of a thione group, which affects its reactivity and biological activity.
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-sulfide: This compound has a sulfide group instead of a thione group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
138457-60-0 |
|---|---|
Fórmula molecular |
C8H18NO2PS |
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
2-ethoxy-4-(2-methylpropyl)-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C8H18NO2PS/c1-4-10-12(13)9-8(6-11-12)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,13) |
Clave InChI |
DSGWWDPAURUXGV-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=S)NC(CO1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)


![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)


![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)

